
2-(Propylsulfanyl)-1,3,2-dioxaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propylsulfanyl)-1,3,2-dioxaphosphinane is an organophosphorus compound characterized by the presence of a propylsulfanyl group attached to a dioxaphosphinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)-1,3,2-dioxaphosphinane typically involves the reaction of a suitable phosphine precursor with a propylsulfanyl reagent under controlled conditions. One common method involves the use of a phosphine oxide, which is reacted with a propylsulfanyl chloride in the presence of a base to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Propylsulfanyl)-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine or phosphine oxide.
Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce phosphine oxides.
Scientific Research Applications
2-(Propylsulfanyl)-1,3,2-dioxaphosphinane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Propylsulfanyl)-1,3,2-dioxaphosphinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It may also interact with biological macromolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
2-(Propylsulfanyl)-1,3,2-dioxaphosphinane can be compared with other similar compounds, such as:
2-(Methylsulfanyl)-1,3,2-dioxaphosphinane: Similar structure but with a methyl group instead of a propyl group.
2-(Ethylsulfanyl)-1,3,2-dioxaphosphinane: Similar structure but with an ethyl group instead of a propyl group.
2-(Butylsulfanyl)-1,3,2-dioxaphosphinane: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and physical properties, which can influence its reactivity and applications.
Properties
CAS No. |
116288-81-4 |
|---|---|
Molecular Formula |
C6H13O2PS |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
2-propylsulfanyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C6H13O2PS/c1-2-6-10-9-7-4-3-5-8-9/h2-6H2,1H3 |
InChI Key |
DWWAOQPQYFZLRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP1OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


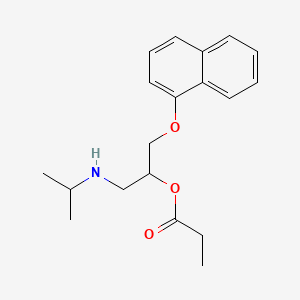
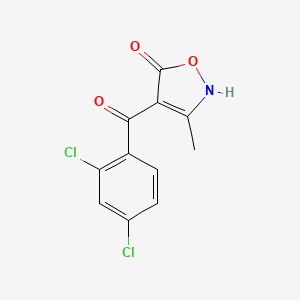
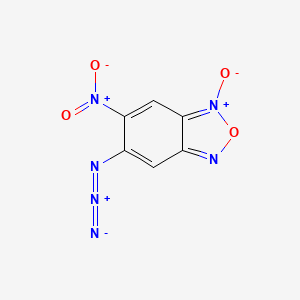

![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)

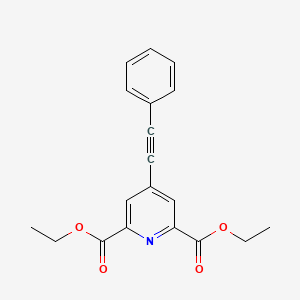
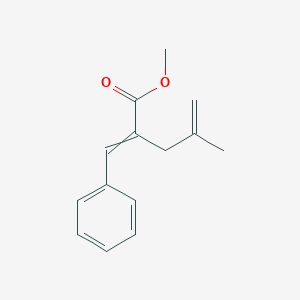
![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)
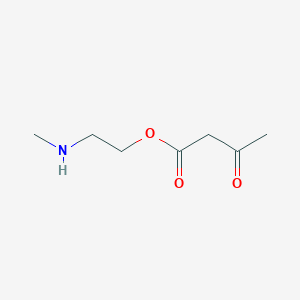
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)


![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
